4-chloro-N-(oxan-4-ylmethyl)aniline
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Overview
Description
4-chloro-N-(oxan-4-ylmethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group attached to the benzene ring and an oxan-4-ylmethyl group attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(oxan-4-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(oxan-4-ylmethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone imines.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia or primary amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinone imines
Reduction: Amine derivatives
Substitution: Various substituted anilines depending on the nucleophile used
Scientific Research Applications
4-chloro-N-(oxan-4-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(oxan-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the oxan-4-ylmethyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline: A simpler compound with similar reactivity but lacking the oxan-4-ylmethyl group.
N-(oxan-4-ylmethyl)aniline: Similar structure but without the chloro group.
4-chloro-N-methyl aniline: Contains a methyl group instead of the oxan-4-ylmethyl group.
Uniqueness
4-chloro-N-(oxan-4-ylmethyl)aniline is unique due to the presence of both the chloro group and the oxan-4-ylmethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables a wide range of applications in various fields.
Properties
Molecular Formula |
C12H16ClNO |
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Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-chloro-N-(oxan-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H16ClNO/c13-11-1-3-12(4-2-11)14-9-10-5-7-15-8-6-10/h1-4,10,14H,5-9H2 |
InChI Key |
PGSVLXKBHHGSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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